molecular formula C8H7ClO3 B031437 Methyl 3-chloro-4-hydroxybenzoate CAS No. 3964-57-6

Methyl 3-chloro-4-hydroxybenzoate

Cat. No. B031437
CAS RN: 3964-57-6
M. Wt: 186.59 g/mol
InChI Key: ZSBIMTDWIGWJPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated analogues of hydroxybenzoic acid, including Methyl 3-chloro-4-hydroxybenzoate, involves strategic chemical modifications to achieve the desired chlorination pattern. Techniques such as selective monochlorination and perchlorination followed by regiospecific protodechlorination are employed to obtain the chloro acid derivatives from methyl amino hydroxybenzoate precursors (Becker, 1984).

Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-4-hydroxybenzoate has been extensively studied through methods like single crystal X-ray diffraction. These studies reveal the compound's crystal structure, including its intermolecular hydrogen bonding and crystal packing, contributing to its stability and pharmaceutical activity (Sharfalddin et al., 2020).

Chemical Reactions and Properties

Research on Methyl 3-chloro-4-hydroxybenzoate's chemical reactions highlights its role in forming 4-hydroxybenzoate through dehalogenation reactions without the involvement of molecular oxygen. This demonstrates its potential in synthesizing valuable chemical intermediates and in the study of enzyme-catalyzed reactions (Müller et al., 1984).

Physical Properties Analysis

Investigations into the physical properties of Methyl 3-chloro-4-hydroxybenzoate, such as its crystallography, provide insights into its polymorphism and the stabilizing effects of intermolecular interactions. These studies are crucial for understanding its behavior in different physical states and for applications in material science (Fun & Jebas, 2008).

Chemical Properties Analysis

The chemical properties of Methyl 3-chloro-4-hydroxybenzoate, including its reactivity and interaction with other chemical entities, are central to its applications in synthesis and drug development. Detailed analyses using spectroscopic and computational methods help elucidate its electronic structure, reactivity patterns, and potential as a pharmaceutical intermediate (Kumar et al., 2014).

Scientific Research Applications

  • Synthesis and Chemical Reactions : One derivative, 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole, is used for alkylating malonic ester and methoxytetralone enolates, resulting in bi- and tetracyclic derivatives, indicating its utility in complex chemical synthesis (Khripach & Ivanova, 1990).

  • Biomedical Applications : A derivative, methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, serves as a highly selective and sensitive fluorescent sensor for Al3+, with potential applications in bio-imaging and detecting Al3+ in living cells (Ye et al., 2014).

  • Cosmetic and Food Industry : Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. Its effectiveness is attributed to its 3D framework and extensive hydrogen bonding (Sharfalddin et al., 2020).

  • Neurological Studies : Methyl hydroxybenzoate and its sodium derivative were studied for their effects on nerve conduction, showing no significant impact on cat spinal roots, vagus, and sympathetic nerves (Nathan & Sears, 1961).

  • Antibiotic Research : The synthesis of 3-amino-5-hydroxybenzoic acid analogues from methyl 3-amino-5-hydroxybenzoate is crucial for understanding and synthesizing antibiotics (Becker, 1984).

  • Pharmaceutical Analysis : A microemulsion electrokinetic chromatography (MEEKC) method was developed to effectively determine 4-hydroxybenzoate preservatives and their impurities in foods, cosmetics, and pharmaceuticals, showcasing potential for routine quality control testing (Mahuzier et al., 2001).

  • Environmental and Wastewater Treatment : Desulfitobacterium chlororespirans Co23 utilizes a membrane-bound reductase to dechlorinate 3-chloro-4-hydroxybenzoate, demonstrating potential applications in biodegradable compound development and wastewater treatment (Loffler et al., 1996).

Safety And Hazards

Methyl 3-chloro-4-hydroxybenzoate should be handled with care. Personal protective equipment should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It should not be flushed into surface water or sanitary sewer systems .

properties

IUPAC Name

methyl 3-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBIMTDWIGWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90192746
Record name Methyl 3-chloro-4-hydroxybenzoate
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 3-chloro-4-hydroxybenzoate

CAS RN

3964-57-6
Record name Methyl 3-chloro-4-hydroxybenzoate
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Record name Methyl 3-chloro-4-hydroxybenzoate
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Record name Methyl 3-chloro-4-hydroxybenzoate
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Record name Methyl 3-chloro-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-4-hydroxy-benzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) was added sulfuric acid (3 mL, 56.3 mmol) and the mixture was stirred at 60° C. for 12 hours. The reaction mixture was cooled to room temperature and the methanol was removed in vacuo. The residue was partitioned between a saturated solution of K2CO3 and ethyl acetate (3×30 mL), dried, filtered and concentrated in vacuo to yield methyl 3-chloro-4-hydroxy-benzoate (0.9 g, 83%) as a white solid. ESI-MS m/z calc 186.5. found 187.5 (M+1)+; Retention time: 1.17 minutes (3 min run). 1H NMR (400.0 MHz, CDCl3) δ 8.05 (d, J=2.2 Hz, 1H), 7.90-7.87 (dd, J=8.8, 2.2; H, 1H), 7.06 (d, J=8.8 Hz, 1H) and 3.90 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-4-hydroxy-benzoic acid hemihydrate (9.08 g, 50 mmol) in methanol (150 mL) is added slowly (conc)sulfuric acid (22.5 mL). The resulting solution is heated to 55° C. and stirred 2 hours then cooled to 20° C. Poured solution into ice and extracted with ether. The organic is washed with brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (eluting with 30% ethyl acetate in hexanes) to give 9.5 g of title compound as a white crystalline solid. 1H NMR (CDCl3) δ 3.90 (s, 3H), 7.06 (d, J=9 Hz, 1H), 7.88 (dd, J=9, 2 Hz, 1H), 8.05 (d, J=2 Hz, 1H). MS (EI) m/z 186/188 (M+, Cl).
Quantity
9.08 g
Type
reactant
Reaction Step One
[Compound]
Name
(conc)sulfuric acid
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 25 g. (0.14 mol.) of 3-chloro-4-hydroxybenzoic acid in 200 ml. of methanol containing 2 ml. of sulfuric acid was refluxed for 12 hours. After cooling, excess methanol was evaporated, water was added to the residue and it was made basic with 10% aqueous sodium hydroxide. The precipitate was collected, washed with water and dried in vacuo to give 3-chloro-4-hydroxybenzoic acid methyl ester, m.p. 105°-107°C.
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KB Chandrasekhar, R Narisetty - 2015 - nopr.niscpr.res.in
… , herein is reported the synthesis and antibacterial activity of a series of fifteen new hydrazide-hydrazones derivatives synthesized from coupling of methyl-3-chloro-4-hydroxybenzoate …
Number of citations: 6 nopr.niscpr.res.in
AW Johnson, RM SMITH - The Journal of Antibiotics, 1972 - jstage.jst.go.jp
… methyl 3-chloro-4-hydroxybenzoate from unit (I) and dimethyl 4-… apparently ethers of methyl 3-chloro-4-hydroxybenzoate … unidentified ethers of methyl 3-chloro-4-hydroxybenzoate. …
Number of citations: 4 www.jstage.jst.go.jp
WL Chen, JY Cheng, XQ Lin - Science of the Total Environment, 2018 - Elsevier
… Methyl 3-chloro-4-hydroxybenzoate and the TP C 8 H 7 ClO 3 shared the same retention … (2011), we concluded that methyl 3-chloro-4-hydroxybenzoate was the monochlorinated TP of …
Number of citations: 30 www.sciencedirect.com
RM Riggs, DE Nichols, MM Foreman… - Journal of medicinal …, 1987 - ACS Publications
… Methyl 3-Chloro-4-hydroxybenzoate (12). A solution of 3-chloro-4-hydroxybenzoic acid hemihydrate (Aldrich) (5 g, 27.5 mmol) in 100 mL of methanol containing 5 mL of concentrated …
Number of citations: 34 pubs.acs.org
S Kalaimani, BM Ali, AS Nasar - RSC advances, 2016 - pubs.rsc.org
… (TDI) (Fluka), methyl-3-chloro-4-hydroxybenzoate (Alfa-Aesar), 2,4-… 4 Methyl-3-chloro-4-hydroxybenzoate 1.2 a 14 11 7 … 4 Methyl-3-chloro-4-hydroxybenzoate Found outside of the …
Number of citations: 26 pubs.rsc.org
AL Ball, ME Solan, ME Franco… - Drug and Chemical …, 2023 - Taylor & Francis
… The EC 50 of methyl 3-chloro-4-hydroxybenzoate (chloromethylparaben, CMP) ( Table 3 and Figure 3 ) ranged from 1827 ± 634.2 µM (HepaRG) to 13.9 ± 4.5 µM (PLHC-1). The methyl …
Number of citations: 1 www.tandfonline.com
IB Stoyanova‐Slavova, SH Slavov… - Environmental …, 2014 - Wiley Online Library
A diverse set of 154 chemicals that included US Food and Drug Administration–regulated compounds tested for their aquatic toxicity in Daphnia magna were modeled by a 3‐…
Number of citations: 14 setac.onlinelibrary.wiley.com
P Madsen, A Ling, M Plewe, CK Sams… - Journal of medicinal …, 2002 - ACS Publications
Highly potent human glucagon receptor (hGluR) antagonists have been prepared employing both medicinal chemistry and targeted libraries based on modification of the core (proximal…
Number of citations: 104 pubs.acs.org
WL Chen, YS Ling, DJH Lee, XQ Lin, ZY Chen, HT Liao - Chemosphere, 2020 - Elsevier
… The four TPs were methyl 3-chloro-4-hydroxybenzoate (Cl-methylparaben), methyl 3,5-dichloro-4-hydroxybenzoate (2Cl-methylparaben), ethyl 3-chloro-4-hydroxybenzoate (Cl-…
Number of citations: 16 www.sciencedirect.com
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com

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